![molecular formula C13H30NOP B14697036 N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine CAS No. 25409-81-8](/img/structure/B14697036.png)
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine is an organic compound with the molecular formula C12H28NO2P. It is a phosphoramidite, a class of compounds known for their applications in organic synthesis and as intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine typically involves the reaction of dibutylphosphine oxide with N-ethyl-N-methylethanamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphoramidites.
Scientific Research Applications
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are crucial in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl N,N-diethylphosphoramidite
- N-methyl-N-phenylphosphoramidite
- N,N-dimethylphosphoramidite
Uniqueness
N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine is unique due to its specific structure, which imparts distinct chemical properties. Its ability to undergo multiple types of reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
25409-81-8 |
|---|---|
Molecular Formula |
C13H30NOP |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
N-(dibutylphosphorylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C13H30NOP/c1-5-9-11-16(15,12-10-6-2)13-14(7-3)8-4/h5-13H2,1-4H3 |
InChI Key |
JTYFISYRICYJFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)CN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


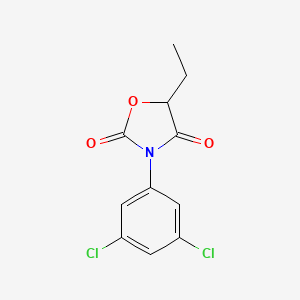
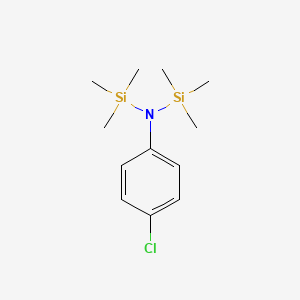
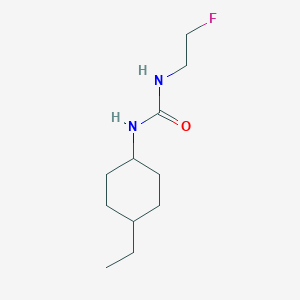
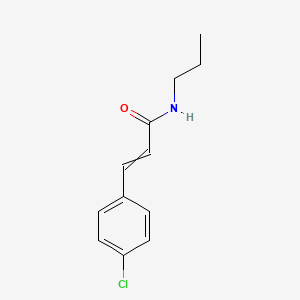
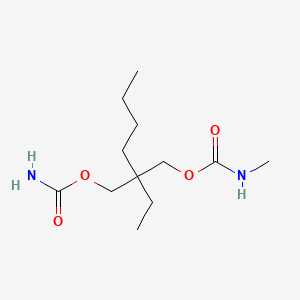
![4,11-Epoxyanthra[2,3-c]furan-1,3-dione](/img/structure/B14696984.png)

![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)
![(1R)-1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one](/img/structure/B14697023.png)
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)



